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A comparison of Zipalertinib with other therapeutic alternatives for non-small cell lung cancer

(NSCLC) patients with EGFR exon 20 insertion mutations who have developed resistance to

amivantamab, supported by experimental data.

For researchers and drug development professionals navigating the challenges of acquired

resistance in EGFR exon 20 insertion-mutant (EGFRex20ins) non-small cell lung cancer

(NSCLC), Zipalertinib (CLN-081/TAS6417) has emerged as a promising therapeutic agent.

Clinical trial data indicates that Zipalertinib demonstrates significant antitumor activity in

patients whose disease has progressed following treatment with amivantamab, a bispecific

antibody targeting EGFR and MET.[1][2][3][4] This guide provides a comparative overview of

Zipalertinib's performance against other treatment options in this resistant setting, supported

by key experimental data and methodologies.

Comparative Efficacy in Amivantamab-Resistant
NSCLC
Zipalertinib, an oral, irreversible EGFR tyrosine kinase inhibitor (TKI), has shown notable

efficacy in patients with EGFRex20ins NSCLC who were previously treated with amivantamab.

[4] The pivotal phase 2b REZILIENT1 trial provides the most direct evidence of Zipalertinib's

activity in this patient population.

Below is a summary of clinical trial data for Zipalertinib and other emerging therapies in

patients with EGFRex20ins NSCLC, including cohorts with prior amivantamab treatment.
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Treatment Trial Name
Patient
Population

Objective
Response
Rate (ORR)

Median
Duration of
Response
(mDOR)

Median
Progressio
n-Free
Survival
(mPFS)

Zipalertinib

REZILIENT1

(Phase 2b,

Module C)

EGFRex20in

s NSCLC,

post-

amivantamab

(n=30)

40%
Not

Estimable
9.7 months

Prior

amivantamab

only (n=18)

50%
Not

Estimable
-

Prior

amivantamab

+ other exon

20 therapy

(n=12)

25%
Not

Estimable
-

Sunvozertinib
WU-KONG1B

(Phase 2)

Platinum-

pretreated

EGFRex20in

s NSCLC

45.9%

(200mg

dose), 47.2%

(300mg dose)

11.1 months

(200mg),

13.8 months

(300mg)

-

Subgroup

with prior

amivantamab

treatment

Higher ORR

observed

(specific %

not detailed

in all sources)

- -

Mobocertinib Study 101

Platinum-

pretreated

EGFRex20in

s NSCLC

(n=114)

28% 17.5 months 7.3 months

Post-

amivantamab

A case report

suggests

- -
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specific data

limited

potential

efficacy in

combination

with

bevacizumab

after

amivantamab

failure.[5]

Experimental Protocols
The following section details the methodology for the key clinical trial investigating Zipalertinib
in the amivantamab-resistant setting.

REZILIENT1 Trial (Phase 2b, Module C)
Study Design: This was an open-label, multicenter, phase 1/2 trial with a phase 2b expansion

cohort (Module C) specifically for patients with locally advanced or metastatic NSCLC with

documented EGFR exon 20 insertion mutations who had progressed on or after treatment

with amivantamab.[3][4]

Patient Population: Eligible patients had an ECOG performance status of 0 or 1. Patients

with stable or asymptomatic brain metastases were permitted to enroll.[4] The median

number of prior systemic anti-cancer treatments was 3.[3]

Treatment Regimen: Patients received Zipalertinib orally at a dose of 100 mg twice daily.[1]

[4]

Primary Endpoints: The co-primary endpoints were the objective response rate (ORR) and

duration of response (DOR), assessed by a blinded independent central review (BICR)

according to RECIST v1.1 criteria.[2][4]

Secondary Endpoints: Secondary endpoints included progression-free survival (PFS),

disease control rate (DCR), and safety.[4]

Signaling Pathways and Mechanisms of Action
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Understanding the underlying signaling pathways and how different agents exert their effects is

crucial for developing effective treatment strategies.

EGFR Exon 20 Insertion Signaling Pathway
EGFR exon 20 insertion mutations lead to constitutive activation of the EGFR tyrosine kinase,

which in turn activates downstream signaling pathways like MAPK/ERK and PI3K-AKT,

promoting cell proliferation, survival, and migration.[6][7]
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Caption: EGFR Exon 20 Insertion Signaling Cascade.

Amivantamab and Zipalertinib Mechanisms of Action
Amivantamab is a bispecific antibody that targets the extracellular domains of both EGFR and

MET, thereby blocking ligand binding and inducing receptor degradation.[8][9][10] Zipalertinib,

in contrast, is a small molecule TKI that directly inhibits the intracellular kinase activity of the

mutated EGFR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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